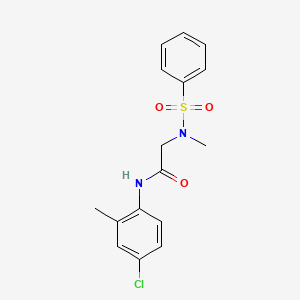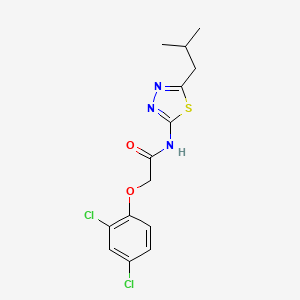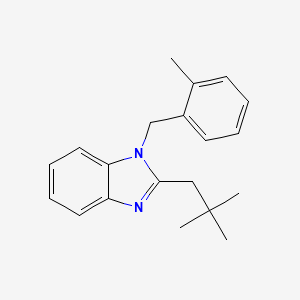
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide
Descripción general
Descripción
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide, also known as INNA-051, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. INNA-051 is a member of the acetamide family and is known for its anti-inflammatory and antiviral properties. In
Mecanismo De Acción
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of the transcription factor NF-κB. NF-κB plays a critical role in the regulation of immune and inflammatory responses, and its overactivation has been linked to various inflammatory and autoimmune diseases. By inhibiting the activity of NF-κB, N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide can reduce the production of pro-inflammatory cytokines and promote an anti-inflammatory response.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the replication of a broad range of viruses, including influenza A and B, respiratory syncytial virus, and SARS-CoV-2. In vivo studies have shown that N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide can reduce the production of pro-inflammatory cytokines and promote an anti-inflammatory response. The compound has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide has several advantages for lab experiments. The compound is easy to synthesize and has a good safety profile, making it suitable for use in animal studies. N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide has also been shown to have a broad range of antiviral activity, making it a promising candidate for the development of antiviral drugs. However, there are also some limitations to the use of N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide in lab experiments. The compound has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Direcciones Futuras
There are several future directions for the study of N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide. One area of research is the development of N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Another area of research is the development of N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide as an antiviral drug for the treatment of viral infections. Further studies are needed to determine the long-term safety and efficacy of N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide in humans. Additionally, the mechanism of action of N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide needs to be further elucidated to fully understand its therapeutic potential.
Aplicaciones Científicas De Investigación
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide has been studied extensively for its anti-inflammatory and antiviral properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide has also been shown to have antiviral activity against a broad range of viruses, including influenza A and B, respiratory syncytial virus, and SARS-CoV-2.
Propiedades
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-10-8-12(16)6-7-13(10)17-15(19)9-11-4-2-3-5-14(11)18(20)21/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWATXJRBZWPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3535260.png)

![1-[(4-bromophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3535282.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3535290.png)
![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3535297.png)
![3-(4-bromophenyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acrylamide](/img/structure/B3535302.png)
![methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3535303.png)
![ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3535318.png)


![2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B3535354.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3535368.png)
